molecular formula C19H24NO4P B3821262 N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline

N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline

Cat. No. B3821262
M. Wt: 361.4 g/mol
InChI Key: GIVOUHYSOIHCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline, also known as EPPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPM is a phosphoramidate derivative that has been found to exhibit unique biological properties, making it a promising candidate for a wide range of research applications.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline is not fully understood, but it is believed to involve the inhibition of key enzymes involved in viral replication, tumor growth, and bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the inhibition of bacterial cell wall synthesis. These effects make it a promising candidate for further research into the development of new antiviral, antitumor, and antibacterial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline is its unique biological properties, which make it a promising candidate for a wide range of scientific research applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research into N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline, including:
1. Further investigation of the mechanism of action of this compound, in order to gain a better understanding of how it exerts its biological effects.
2. Exploration of the potential use of this compound as a therapeutic agent for the treatment of viral infections, tumors, and bacterial infections.
3. Development of new synthetic methods for the production of this compound, in order to improve its solubility and other properties.
4. Investigation of the potential use of this compound in combination with other drugs, in order to enhance its therapeutic effects.
Overall, this compound is a promising candidate for a wide range of scientific research applications, and further investigation into its properties and potential uses is warranted.

Scientific Research Applications

N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline has been found to exhibit a range of biological activities, including antiviral, antitumor, and antibacterial properties. These properties make it a promising candidate for a wide range of scientific research applications.

properties

IUPAC Name

N-[(4-ethoxyphenyl)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NO4P/c1-3-22-18-10-8-16(9-11-18)19(25(21)23-12-5-13-24-25)20-17-7-4-6-15(2)14-17/h4,6-11,14,19-20H,3,5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVOUHYSOIHCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(NC2=CC=CC(=C2)C)P3(=O)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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